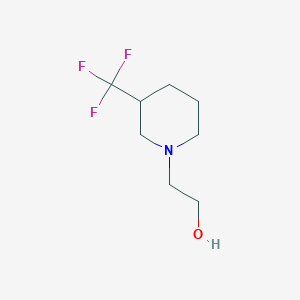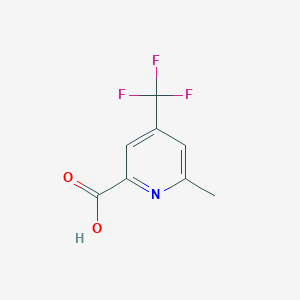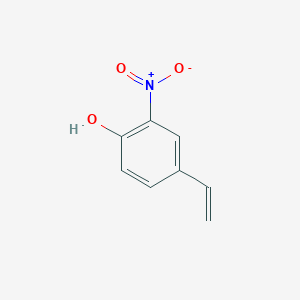
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a hydroxyethyl group and a trifluoromethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine can be achieved through several methods. . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify other functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may result in the removal of the trifluoromethyl group or the formation of a different piperidine derivative.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to certain enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Methyldiethanolamine: Contains a hydroxyethyl group but differs in the overall structure and functional groups.
Icaridin: Another piperidine derivative with different substituents and applications.
Uniqueness
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine is unique due to the presence of both a hydroxyethyl group and a trifluoromethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14F3NO |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7-2-1-3-12(6-7)4-5-13/h7,13H,1-6H2 |
InChI Key |
FFOIUAXLLWVOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)





![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)


